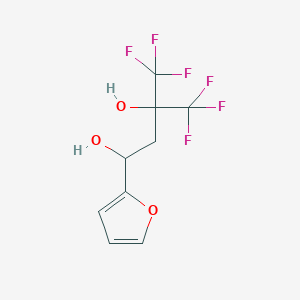
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTOH or perfluorotriolefin, and it is a fluorinated organic molecule that contains both furan and butanediol moieties.
Wirkmechanismus
The mechanism of action of 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. FTOH has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. FTOH has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemische Und Physiologische Effekte
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant effects. FTOH has been shown to protect neurons from oxidative stress and reduce inflammation in various animal models. FTOH has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- in lab experiments is its unique fluorinated structure, which can be used as a probe for various biological targets. FTOH also has excellent solubility in various solvents, which makes it easy to work with in lab experiments. However, one of the limitations of using FTOH is its relatively low yield and purity, which can make it difficult to scale up for industrial applications.
Zukünftige Richtungen
There are several future directions for research on 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl-. One direction is to further explore its potential applications in medicinal chemistry, particularly as a drug delivery agent and a therapeutic agent for various diseases. Another direction is to investigate its potential as a coating agent for various surfaces, including medical devices and electronic components. Additionally, further research is needed to fully understand the mechanism of action of FTOH and its interaction with various biological targets.
Synthesemethoden
The synthesis method of 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- involves the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with furfuryl alcohol in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form the desired product. The yield of this reaction is typically around 50%, and the purity can be improved through further purification steps.
Wissenschaftliche Forschungsanwendungen
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, FTOH has been used as a fluorinated building block for the synthesis of complex molecules. In materials science, FTOH has been used as a coating agent for various surfaces due to its hydrophobic and oleophobic properties. In medicinal chemistry, FTOH has shown promising results as a drug delivery agent and a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
100991-87-5 |
|---|---|
Produktname |
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- |
Molekularformel |
C9H8F6O3 |
Molekulargewicht |
278.15 g/mol |
IUPAC-Name |
4,4,4-trifluoro-1-(furan-2-yl)-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C9H8F6O3/c10-8(11,12)7(17,9(13,14)15)4-5(16)6-2-1-3-18-6/h1-3,5,16-17H,4H2 |
InChI-Schlüssel |
GTTCBZHGVSTRQO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Kanonische SMILES |
C1=COC(=C1)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Synonyme |
1,3-BUTANEDIOL, 1-(2-FURYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



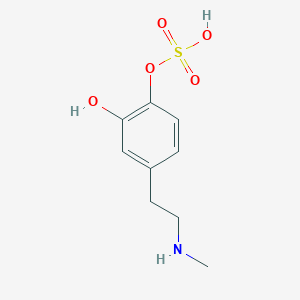
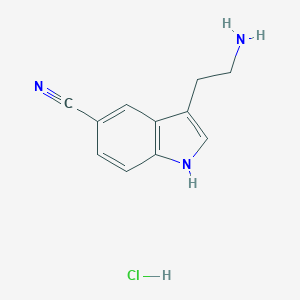
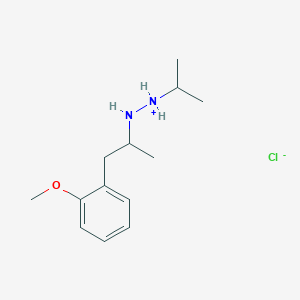
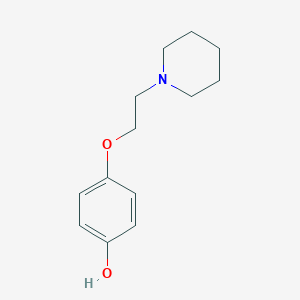

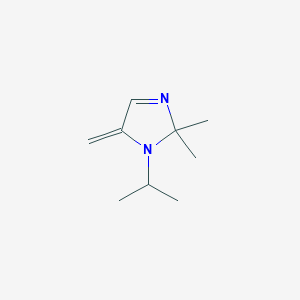
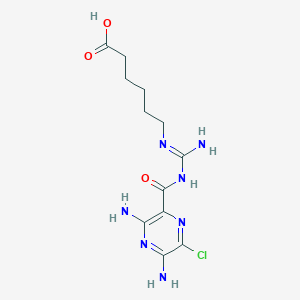


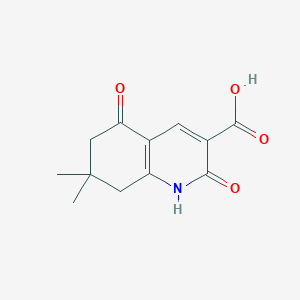
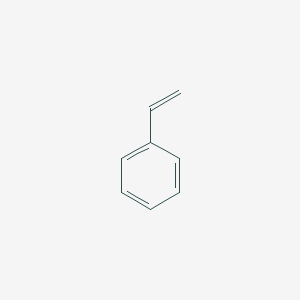


![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)